N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide
描述
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as EACA or Tranexamic acid, is an antifibrinolytic agent that is commonly used in the medical field. It has been widely studied for its ability to prevent excessive bleeding and has shown promising results in various clinical settings.
科学研究应用
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its ability to prevent excessive bleeding in various clinical settings. It has been used in surgeries, trauma patients, and women with heavy menstrual bleeding. Additionally, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been studied for its potential use in preventing hemorrhage in patients with acute promyelocytic leukemia. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been studied for its potential use in preventing postpartum hemorrhage.
作用机制
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide works by inhibiting the breakdown of fibrin, which is a protein that is involved in blood clotting. It binds to plasminogen, which is a protein that activates the breakdown of fibrin. By inhibiting the activation of plasminogen, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have minimal side effects and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is primarily excreted through the kidneys. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to increase the risk of thrombotic events in some patients, but the overall risk is low.
实验室实验的优点和局限性
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is a useful tool for researchers studying blood clotting and fibrinolysis. It can be used to investigate the effects of fibrinolysis inhibition on various physiological processes. However, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has limitations in that it only inhibits the breakdown of fibrin and does not affect other aspects of blood clotting.
未来方向
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the potential use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in preventing bleeding in patients with hemophilia. Another area of interest is the development of new antifibrinolytic agents that are more effective than N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. Additionally, further research is needed to investigate the potential risks associated with the use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in certain patient populations.
属性
IUPAC Name |
N-[3-(ethylcarbamoyl)phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)14-8-5-9-15(11-14)19-17(21)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIXFKQKMALKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。